Cas no 863995-89-5 (Benzo[1,2-b:4,3-b']difuran-2,7-diamine,N-ethyl- (9CI))
863995-89-5 structure
Product Name:Benzo[1,2-b:4,3-b']difuran-2,7-diamine,N-ethyl- (9CI)
CAS-nummer:863995-89-5
MF:C12H12N2O2
MW:216.235882759094
CID:718557
PubChem ID:69038428
Update Time:2025-04-19
Benzo[1,2-b:4,3-b']difuran-2,7-diamine,N-ethyl- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Benzo[1,2-b:4,3-b']difuran-2,7-diamine,N-ethyl- (9CI)
- Benzo[1,2-b:4,3-b]difuran-2,7-diamine, N-ethyl- (9CI)
- 863995-89-5
- N-Ethylfuro[3,2-e][1]benzo[b]furan-2,7-diamine
- SCHEMBL4424147
-
- Inchi: 1S/C12H12N2O2/c1-2-14-12-6-8-7-5-11(13)15-9(7)3-4-10(8)16-12/h3-6,14H,2,13H2,1H3
- InChI-sleutel: KIELHLUVOLAFAK-UHFFFAOYSA-N
- LACHT: O1C(=CC2=C1C=CC1=C2C=C(N)O1)NCC
Berekende eigenschappen
- Exacte massa: 216.09
- Monoisotopische massa: 216.09
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 261
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 64.3A^2
- XLogP3: 3.1
Benzo[1,2-b:4,3-b']difuran-2,7-diamine,N-ethyl- (9CI) Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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